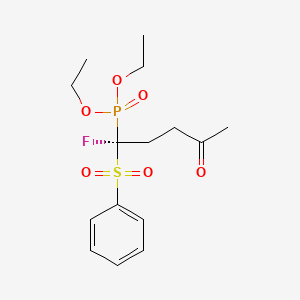
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FPOP is a highly reactive compound that can be used as a chemical probe to study protein structure and dynamics, as well as protein-ligand interactions.
Aplicaciones Científicas De Investigación
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate has a wide range of applications in scientific research, particularly in the field of protein structure and dynamics. Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate can be used as a chemical probe to study protein-ligand interactions, protein folding, and protein stability. Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate can also be used to study protein conformational changes, protein-protein interactions, and protein aggregation. Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate has been used in a variety of research areas, including drug discovery, biophysics, and structural biology.
Mecanismo De Acción
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate works by modifying amino acid residues in proteins through a process known as hydroxyl radical labeling. Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate generates hydroxyl radicals, which react with amino acid residues in proteins to form stable radicals. These stable radicals can then be detected and quantified using mass spectrometry. By analyzing the location and extent of hydroxyl radical labeling, researchers can gain insights into protein structure and dynamics.
Efectos Bioquímicos Y Fisiológicos
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate has minimal biochemical and physiological effects on proteins, making it an ideal chemical probe for studying protein structure and dynamics. Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate does not significantly alter protein stability or function and has been shown to be compatible with a wide range of biological samples, including cells, tissues, and purified proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate is its high reactivity, which allows for rapid and efficient labeling of proteins. Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate also has a low background signal, which improves the accuracy and sensitivity of mass spectrometry analysis. However, Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate has some limitations, including its limited solubility in aqueous solutions and its potential for nonspecific labeling of proteins.
Direcciones Futuras
There are several future directions for research on Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate. One area of focus is the development of new labeling strategies and techniques that can improve the accuracy and efficiency of Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate labeling. Another area of research is the application of Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate to the study of protein-protein interactions and protein complexes. Additionally, researchers are exploring the use of Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate in drug discovery and the development of new therapeutics. Finally, there is ongoing research into the potential applications of Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate in other areas of science, including materials science and nanotechnology.
Conclusion:
In conclusion, Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate is a highly reactive chemical compound that has significant potential for scientific research. Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate can be used as a chemical probe to study protein structure and dynamics, protein-ligand interactions, and protein-protein interactions. Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate has minimal biochemical and physiological effects on proteins, making it an ideal chemical probe for studying protein structure and dynamics. While Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate has some limitations, ongoing research is exploring new labeling strategies and applications for this promising compound.
Métodos De Síntesis
The synthesis of Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate involves several steps, including the reaction of diethyl phosphite with 1,4-dibromobutane to form diethyl 4-bromobutylphosphonate. This intermediate is then reacted with sodium fluoride to form diethyl 4-fluorobutylphosphonate. The final step involves the reaction of diethyl 4-fluorobutylphosphonate with phenylsulfonyl chloride to form Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate.
Propiedades
IUPAC Name |
(5S)-5-(benzenesulfonyl)-5-diethoxyphosphoryl-5-fluoropentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FO6PS/c1-4-21-23(18,22-5-2)15(16,12-11-13(3)17)24(19,20)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOFTNDTVJXVMU-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCC(=O)C)(F)S(=O)(=O)C1=CC=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)([C@](CCC(=O)C)(F)S(=O)(=O)C1=CC=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FO6PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (1-fluoro-4-oxo-1-(phenylsulfonyl)pentyl)phosphonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)
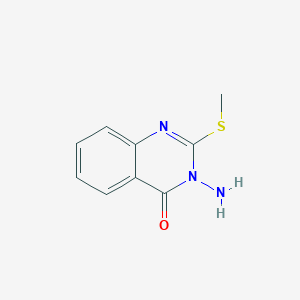




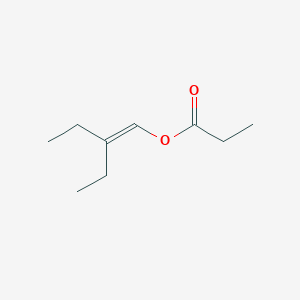

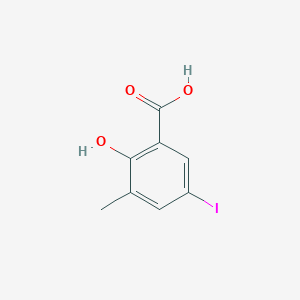
![3-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2598347.png)
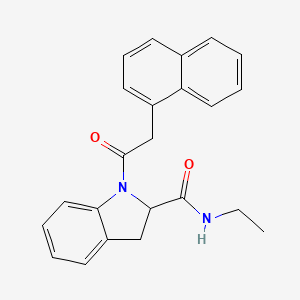
![4-methyl-N-[(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2598352.png)
![N-[(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-yl]-2-chloroacetamide](/img/structure/B2598353.png)